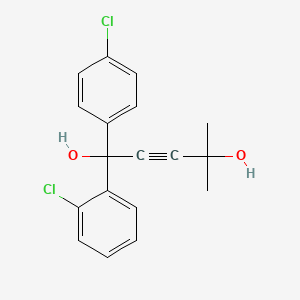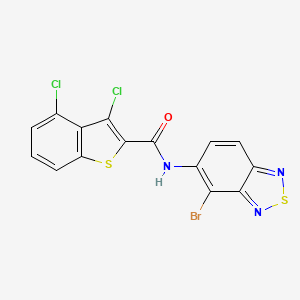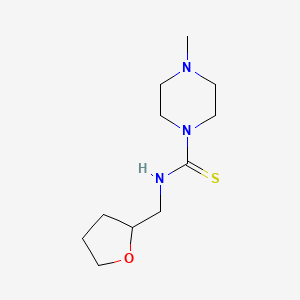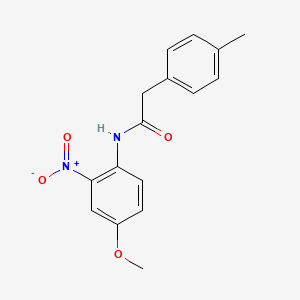![molecular formula C21H26N2O2 B4058885 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4058885.png)
3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide
説明
3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide is a chemical compound that belongs to the class of amides and piperidines. It is a synthetic compound that has been widely researched for its potential applications in the field of medicine.
科学的研究の応用
Antimicrobial Applications
- Parabens and Related Compounds : Parabens, including compounds with structural similarities to 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide, are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. Despite concerns about their health effects, these compounds are ubiquitous in the environment due to the continuous introduction from consumer products. Studies have found that parabens are always present at low concentrations in effluents of wastewater treatment plants, indicating their persistence and widespread use (Haman et al., 2015).
Antioxidant Properties
- Hydroxycinnamates and Derivatives : Hydroxycinnamates, similar in structural aspects to the compound , exhibit notable antioxidant activities. These compounds, found in various food groups, act by scavenging different types of radicals and serve as chain-breaking antioxidants. Their antioxidant properties are influenced by their structure, highlighting the importance of structural modifications to enhance activity. For instance, ferulic acid and its derivatives have shown potent antioxidant activity in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010).
Pharmacological Insights
- Prokinetic Agents in Gastrointestinal Disorders : Compounds related to 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide, such as cisapride, a substituted piperidinyl benzamide, have been studied for their use as prokinetic agents in gastrointestinal motility disorders. Cisapride facilitates or restores motility throughout the gastrointestinal tract by enhancing acetylcholine release in the myenteric plexus, demonstrating a novel mechanism of action devoid of central depressant or antidopaminergic effects (McCallum et al., 2012).
Environmental and Toxicological Considerations
- Degradation and Toxicity of Organic Compounds : The study on the degradation of organic pollutants, including pharmaceuticals like acetaminophen, by advanced oxidation processes (AOPs) reveals the formation of various by-products. This research underscores the complexity of environmental contamination and the need for efficient degradation pathways. It also emphasizes the importance of understanding the toxicity of degradation by-products to ensure environmental safety (Qutob et al., 2022).
特性
IUPAC Name |
3-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-9-5-4-6-18(20)16-23-14-12-17(13-15-23)10-11-21(25)22-19-7-2-1-3-8-19/h1-9,17,24H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUIGOUUIZNPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)

![5-allyl-3-[(3-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4058828.png)
![2-(4-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B4058841.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)
![1-isopropoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4058865.png)
![N-(2,5-diethoxy-4-nitrophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4058870.png)

![4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4058884.png)

amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)
![2-[(4-methylbenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058924.png)